4-Bromo-2-iodo-1-(trifluoromethoxy)benzene
Description
Chemical Structure:
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene (CAS: 154065-33-5) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃IO. It features a benzene ring substituted with bromine (Br) at position 4, iodine (I) at position 2, and a trifluoromethoxy (-OCF₃) group at position 1.
Synthesis and Applications:
This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, due to the reactivity of its halogen substituents. For example, it serves as a precursor in the synthesis of polyaromatic hydrocarbons and functionalized materials (). The iodine substituent enhances its utility in palladium-catalyzed transformations, where oxidative addition to Pd(0) is favored .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNNUQZUTTXEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Procedure
A representative preparation method is described in a comprehensive study by Jensen et al. (2007) and patent literature (WO2016063300A1), which provides experimental details for similar halogenated trifluoromethoxybenzene derivatives.
Step 1: Formation of Diazonium Salt for Iodination
- Starting from 4-bromo-3-(trifluoromethoxy)aniline or a closely related intermediate, the amino group is converted into a diazonium salt.
- This is done by treating the aromatic amine with sodium nitrite in acidic aqueous solution at low temperature (0–5°C) to maintain diazonium stability.
- The reaction mixture is stirred for approximately 1 hour to ensure complete diazotization.
Step 2: Iodination via Sandmeyer Reaction
- Potassium iodide is added to the diazonium salt solution.
- The mixture is heated to reflux until nitrogen gas evolution ceases, indicating completion of the iodination.
- The organic iodinated product separates as a heavy organic layer, which is isolated by phase separation.
Step 3: Bromination (If Not Already Present)
- Bromination can be performed either before or after iodination, depending on the starting material.
- Typical bromination employs bromine or N-bromosuccinimide (NBS) under controlled temperature to selectively introduce bromine at the 4-position.
- Reaction temperatures are maintained around 60–70°C to optimize yield and selectivity.
Step 4: Purification
- The crude product is neutralized with aqueous sodium hydroxide.
- Organic and aqueous layers are separated.
- The organic phase is dried and purified by flash chromatography on silica gel.
- Purity is confirmed by NMR (1H, 13C, 19F) and mass spectrometry.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Sodium nitrite, HCl aqueous, 0–5°C | 0–5°C | 1 hour | Quantitative | Low temperature critical for stability |
| Iodination (Sandmeyer) | Potassium iodide, reflux | Reflux (~100°C) | Until gas stops | ~85–90% (typical) | Gas evolution indicates reaction progress |
| Bromination | Bromine or NBS, solvent (e.g., acetic acid) | 60–70°C | 3–6 hours | 60–90% | Controlled to avoid overbromination |
| Neutralization & Extraction | NaOH aqueous solution | Room temp | 30 min | — | pH adjustment for phase separation |
| Purification | Silica gel flash chromatography | Ambient | — | >95% purity | Confirmed by NMR and HRMS |
Spectroscopic and Analytical Data
- NMR Spectroscopy : 1H NMR, 13C NMR, and 19F NMR are used to confirm the structure and purity. Chemical shifts correspond to aromatic protons and trifluoromethoxy group.
- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight and halogen incorporation.
- Chromatography : Thin-layer chromatography (TLC) and flash chromatography ensure separation of isomers and impurities.
- Purity : Typically >95% purity is achieved after chromatographic purification.
Research Findings and Notes
- The diazotization-iodination sequence is a reliable method for introducing iodine selectively into aromatic rings bearing other substituents like bromine and trifluoromethoxy.
- Maintaining low temperature during diazotization is crucial to avoid decomposition.
- The order of halogenation steps (bromination vs. iodination) can influence regioselectivity and yield.
- The trifluoromethoxy group is electron-withdrawing and influences the reactivity and selectivity of electrophilic aromatic substitution reactions.
- Use of aqueous-organic biphasic systems facilitates product isolation.
Summary Table of Preparation Methods
| Method | Key Reagents | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization + Sandmeyer Iodination | Sodium nitrite, HCl, KI | 0–5°C diazotization; reflux iodination | 85–90 | High regioselectivity; scalable | Requires low temp control |
| Bromination | Bromine or NBS | 60–70°C | 60–90 | Selective bromination | Risk of overbromination |
| Combined Halogenation Sequence | Sequential diazotization, iodination, bromination | Controlled temps, reflux | ~70–85 | Efficient multi-step synthesis | Multi-step purification needed |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are commonly used as coupling partners, with palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, depending on the boronic acid or ester used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFIO
- Molar Mass : Approximately 366.9 g/mol
- Structural Characteristics : The compound features a benzene ring substituted with bromine, iodine, and a trifluoromethoxy group, which influences its reactivity and electronic properties. The trifluoromethoxy group is particularly significant as it acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring.
Organic Synthesis
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. Its halogen atoms enable participation in various coupling reactions:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl halides with boronic acids. The presence of bromine and iodine facilitates the reaction under palladium catalysis, yielding diverse substituted aromatic compounds .
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the bromine or iodine atoms are replaced by nucleophiles such as amines or alcohols, leading to functionalized products.
Case Study: Coupling Reactions
In a study investigating the reactivity of this compound, researchers reported successful coupling with various heteroarenes, yielding products in high yields (up to 93%) under optimized conditions. This highlights its utility in synthesizing complex organic molecules .
Materials Science
The compound is utilized in the development of advanced materials due to its unique electronic properties:
- Liquid Crystals : Its structural features make it suitable for applications in liquid crystal displays (LCDs), where it can influence the alignment and stability of liquid crystal phases.
- Polymer Chemistry : It serves as a precursor for synthesizing functional polymers that exhibit specific thermal and optical properties. The incorporation of trifluoromethoxy groups can enhance solubility and thermal stability, making these materials valuable for various applications.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate:
- Drug Design : The compound's ability to introduce both electron-withdrawing and electron-donating groups allows for fine-tuning of pharmacological properties. Researchers are investigating its potential as a scaffold for developing new drugs with improved efficacy and safety profiles .
Case Study: Pharmaceutical Applications
A recent investigation focused on synthesizing novel anti-cancer agents using this compound as a starting material. The study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential in drug development .
Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Organic Synthesis | Building block for coupling reactions (e.g., Suzuki-Miyaura) | High yields of substituted aromatic compounds |
| Materials Science | Development of liquid crystals and functional polymers | Enhanced thermal stability and optical properties |
| Medicinal Chemistry | Scaffold for drug design; exploration of anti-cancer agents | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene in various reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates nucleophilic or electrophilic attack at specific positions on the ring, leading to the formation of new chemical bonds. The halogen atoms (bromine and iodine) also play a crucial role in directing the reactivity of the compound in substitution and coupling reactions .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Effects : The -OCF₃ group in all analogues enhances electrophilicity at halogenated positions, facilitating oxidative addition in Pd-catalyzed reactions .
- Steric Influence : Ortho- and meta-substituted bromines reduce yields slightly compared to para-substituted derivatives due to steric crowding near the reactive site .
- Halogen Reactivity Hierarchy : Iodo substituents (as in the target compound) outperform bromo/chloro in cross-couplings, enabling sequential functionalization .
Biological Activity
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and a trifluoromethoxy group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHBrI FO. The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
Antimicrobial Activity
Halogenated benzene derivatives are often studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, studies have shown that halogenated benzenes can possess both antibacterial and antifungal properties due to their ability to disrupt microbial membranes or inhibit essential enzymatic functions.
Table 1: Antimicrobial Activity of Halogenated Compounds
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies. Compounds with similar structural features have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
A study on related compounds indicates that the trifluoromethoxy group may enhance the binding affinity to cancer-related targets, potentially increasing efficacy against tumor cells .
Table 2: Summary of Anticancer Studies
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induces apoptosis | |
| BAY-069 (related structure) | Various cancers | Inhibits BCAT enzymes |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Lipophilicity : The trifluoromethoxy group increases the compound's lipophilicity, enhancing membrane permeability and allowing for better interaction with cellular targets.
- Halogen Bonding : The presence of bromine and iodine enables halogen bonding interactions, which can modulate the binding affinity to proteins and enzymes involved in microbial resistance and cancer progression .
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways relevant to cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated benzenes against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for compounds containing both iodine and bromine.
- Anticancer Screening : In vitro assays were conducted on breast cancer cell lines treated with halogenated derivatives, including those structurally related to this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
- Methodology : A common approach involves sequential halogenation of the benzene ring. For example, bromination and iodination can be performed under electrophilic substitution conditions. The trifluoromethoxy group directs para-substitution due to its electron-withdrawing nature, as observed in analogous systems like (trifluoromethoxy)benzene bromination . Nitration intermediates (e.g., 4-amino-2-nitro derivatives) may also serve as precursors, as described in methods for synthesizing nitro-substituted analogs .
- Key Considerations : Use of catalysts (e.g., Cu salts) in diazotization reactions improves halogenation efficiency. Reaction temperature and solvent polarity significantly affect regioselectivity and byproduct formation.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology :
- X-ray crystallography : Software suites like SHELX and WinGX are widely used for single-crystal structure determination .
- NMR spectroscopy : and NMR resolve trifluoromethoxy and halogen substituent environments.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| NMR | δ 7.2–8.1 (aromatic protons) | Substituent positioning |
| NMR | δ -55 to -60 (CFO) | Trifluoromethoxy group confirmation |
| HRMS | m/z 358.85 (M) | Molecular ion validation |
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
- Methodology : The bromine and iodine substituents enable Suzuki-Miyaura or Sonogashira couplings. For instance, iodine participates more readily in palladium-catalyzed couplings due to better leaving-group ability. The trifluoromethoxy group remains inert under standard conditions, preserving regiochemical integrity .
- Example : Sonogashira coupling with terminal alkynes yields ethynyl derivatives, useful in materials science .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Mechanistic Insight : The -OCF group is a strong meta-director due to its electron-withdrawing nature via both inductive and resonance effects. However, steric and electronic effects from adjacent halogens (Br, I) can override this trend. Computational studies (e.g., DFT) reveal localized electron density at the para position relative to -OCF, explaining observed substitution patterns .
- Contradiction Note : In some cases, steric hindrance from bulky substituents may lead to unexpected meta products, as seen in ethylation/isopropylation of related compounds .
Q. What computational tools are recommended for modeling the electronic effects of polyhalogenated trifluoromethoxybenzenes?
- Methodology :
- DFT Calculations : Gaussian or ORCA software to map electrostatic potentials and frontier molecular orbitals.
- Molecular Dynamics : Simulations of solvent interactions to predict solubility and reactivity.
- Case Study : DFT analysis of this compound reveals reduced electron density at the ortho positions, aligning with observed resistance to electrophilic attack .
Q. How does this compound serve as an intermediate in synthesizing bioactive molecules or materials?
- Applications :
- Pharmaceuticals : Used to prepare aryl ethers or biphenyl structures with potential enzyme inhibitory activity. For example, derivatives of trifluoromethoxybenzenes are explored as ADAM-17 inhibitors .
- Materials Science : Ethynyl derivatives (via Sonogashira coupling) are precursors for conductive polymers or metal-organic frameworks (MOFs) .
- Synthetic Pathway :
- Step 1: Suzuki coupling with boronic acids to introduce aryl groups.
- Step 2: Functionalization of iodine via Ullmann coupling for heterocycle formation.
Contradictions and Resolutions
- Regioselectivity in Halogenation : While bromination typically follows para-directing trends, steric clashes in crowded systems (e.g., dihalogenated rings) may lead to mixed products. Multi-step purification (e.g., column chromatography) is critical .
- Stability Concerns : The iodine substituent may undergo photolytic cleavage. Storage in amber vials under inert atmosphere (N) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
